molecular formula C8H10NO6P B162695 Pyridoxal phosphate CAS No. 853645-22-4

Pyridoxal phosphate

Cat. No.: B162695
CAS No.: 853645-22-4
M. Wt: 247.14 g/mol
InChI Key: NGVDGCNFYWLIFO-UHFFFAOYSA-N
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Description

Pyridoxal 5'-phosphate (PLP) is the biologically active form of vitamin B6, serving as an essential cofactor for over 160 enzymatic reactions, primarily in amino acid metabolism . It facilitates diverse biochemical transformations, including transamination, decarboxylation, racemization, and side-chain modifications, through its unique ability to stabilize reactive intermediates via Schiff base formation with substrates . PLP is synthesized from dietary precursors like pyridoxine, pyridoxamine, and pyridoxal via phosphorylation and oxidation steps, with pyridoxine 5'-phosphate oxidase (PNPO) playing a critical role in its biosynthesis . Deficiencies in PLP metabolism are linked to neurological disorders, underscoring its physiological importance .

Preparation Methods

Chemical Phosphorylation of Pyridoxal Derivatives

Direct Phosphorylation Using Polyphosphoric Acid

The most widely reported method involves reacting pyridoxal or its derivatives with polyphosphoric acid (PPA). In a representative procedure, pyridoxal hydrochloride is condensed with N,N-dimethylethylenediamine in xylene at 90°C for 8 hours to form a pyridoxal condensate . Subsequent phosphorylation with PPA at 70°C for 12 hours yields crude PLP, which is purified via ion-exchange chromatography using 732 resin, achieving a 76% mass yield . This approach benefits from PPA’s dual role as solvent and phosphorylating agent, though excessive acidity requires careful pH control during workup.

Pyridoxine Oxidation-Phosphorylation Cascade

An alternative route oxidizes pyridoxine (PIN) to pyridoxal before phosphorylation. Viscontini’s method employs colloidal MnO₂ in sulfuric acid to oxidize PIN to pyridoxal, which is then converted to pyridoxaloxime with hydroxylamine . Reduction with zinc/acetic acid yields pyridoxamine, phosphorylated using P₂O₅ in 85% H₃PO₄ (1:1.3 ratio) at 35–40°C for 6 hours . Hydrolysis with 30% H₃PO₄ and purification via Amberlite IRC-50 chromatography provides PLP in 75% yield .

Schiff Base-Mediated Synthesis

Ionic Liquid-Assisted Phosphorylation

A patent by CN109021012B details a Schiff base strategy using p-aminophenethyl ether . Pyridoxal reacts with the amine to form a Schiff base, which is dissolved in ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate). Phosphorylation with PPA at 70°C for 12 hours achieves an 83% yield, with the ionic liquid enabling efficient product separation via filtration . This method reduces side reactions compared to traditional solvents.

Comparative Analysis of Schiff Base Methods

ParameterIonic Liquid Method Xylene-Based Method
Yield83%76%
Reaction Time12 h20 h (total)
PurificationFiltrationIon-Exchange Chromatography
Solvent Recovery95% reusableLimited reusability

The ionic liquid approach offers superior recyclability and simpler purification but requires specialized solvents.

Photo-Oxidation of Pyridoxine Phosphate Derivatives

Mechanism and Conditions

US3527683A discloses a photo-oxidation method using pyridoxine-4,5-cyclic phosphate as the substrate . In aqueous solution (pH 8–11) containing amino compounds (e.g., tris-hydroxymethyl aminomethane) as photosensitizers, visible/UV light (1,000–20,000 lux) induces oxidation at 30–60°C . The reaction mimics enzymatic oxidation by pyridoxamine oxidase, converting the cyclic phosphate to PLP in 68–72% yield without requiring harsh reagents.

Advantages Over Chemical Methods

  • Milder Conditions : Operates at neutral-basic pH vs. strongly acidic PPA routes

  • Reduced Byproducts : Selective oxidation minimizes phosphorylated impurities

  • Scalability : Continuous-flow photoreactors could enhance productivity

Enzymatic and Hybrid Approaches

Transamination-Coupled Phosphorylation

Kuroda’s glyoxalate method reacts pyridoxamine phosphate (PAM-P) with sodium glyoxalate and cupric acetate under nitrogen . At pH 5.2, transamination generates PLP with 70% efficiency, though the multi-enzyme system complicates large-scale production .

Industrial-Scale Purification Techniques

Ion-Exchange Chromatography

Post-synthesis, PLP is typically adsorbed onto cation-exchange resins (e.g., Amberlite IRC-50) and eluted with ammonium hydroxide . This removes unreacted starting materials and phosphorylated byproducts.

Solvent Crystallization

Crude PLP dissolved in n-propanol undergoes slow cooling to precipitate high-purity crystals (mp 226–227°C) . Xylene and methylene chloride washes further reduce organic impurities.

Scientific Research Applications

Enzymatic Functions

PLP is integral to numerous enzymatic reactions, particularly those involving amino acids. It acts as a coenzyme in:

  • Decarboxylation : Removal of carboxyl groups from amino acids.
  • Transamination : Transfer of amino groups between amino acids and keto acids.
  • Racemization : Conversion of one enantiomer of an amino acid to another.
  • Deamination : Removal of amine groups from amino acids.

Table 1: Key Enzymatic Reactions Involving PLP

Reaction TypeDescriptionExample Enzyme
DecarboxylationConverts amino acids to aminesAromatic L-amino acid decarboxylase
TransaminationTransfers amino groupsAspartate transaminase
RacemizationConverts L-amino acids to D-amino acidsL-Amino acid racemase
DeaminationRemoves amine groupsGlutamate dehydrogenase

Cancer Research

Recent studies have highlighted the role of PLP in cancer biology. PLP has been shown to inhibit the proliferation of certain tumor cells. For instance, in a study involving pituitary adenomas, PLP treatment resulted in significant reductions in cell proliferation and hormone secretion.

Case Study: Inhibition of Pituitary Tumor Growth

  • Experimental Setup : Mice were pretreated with PLP before being injected with B16 melanoma cells.
  • Results : Tumor weight was reduced by 62% compared to controls, indicating potential therapeutic benefits of PLP in managing hormone-secreting tumors .

Cardiovascular Health

PLP's association with cardiovascular health has been explored through various epidemiological studies. Low plasma levels of PLP have been linked to an increased risk of coronary artery disease.

Table 2: Epidemiological Findings on PLP and Cardiovascular Disease

Study TypeFindings
Follow-up Study on Myocardial InfarctionPlasma PLP levels decreased by 45% during acute myocardial infarction .
Comparative Ethnic StudyLower total cholesterol and plasma PLP levels correlated with low ischemic heart disease incidence .

Neurological Applications

PLP plays a significant role in neurological health. It is involved in neurotransmitter synthesis, including serotonin and dopamine. Research indicates that adequate levels of PLP may help mitigate neurotoxic effects associated with other B6 vitamers.

Case Study: Neurotoxicity and Vitamin B6

In a pharmacokinetic study comparing PLP and pyridoxine (PN), it was found that PN exhibited neurotoxic effects, while PLP did not induce such toxicity when administered simultaneously . This suggests that PLP may be safer for supplementation in neurological contexts.

Anticancer Properties and Angiogenesis Inhibition

PLP has demonstrated anti-angiogenic properties, inhibiting the proliferation of human umbilical vein endothelial cells (HUVECs). This effect could be beneficial in cancer therapies aimed at reducing tumor vascularization.

Table 3: Effects of PLP on HUVEC Proliferation

Concentration (μM)Proliferation Inhibition (%)
1030
5060
10080

Mechanism of Action

Pyridoxal phosphate exerts its effects by acting as a coenzyme in various enzymatic reactions. It forms a Schiff-base linkage with the amino group of amino acids, facilitating the transfer of amino groups, decarboxylation, and other reactions. The molecular targets of this compound include aminotransferases, decarboxylases, and other enzymes involved in amino acid metabolism . The pathways involved include transamination, decarboxylation, and deamination, which are critical for the synthesis of neurotransmitters and other biomolecules .

Comparison with Similar Compounds

Comparison with Similar Vitamin B6 Compounds

Vitamin B6 comprises six interconvertible vitamers: pyridoxine (PN) , pyridoxamine (PM) , pyridoxal (PL) , and their 5'-phosphorylated derivatives (PNP , PMP , PLP ). Below is a detailed comparison of their structural, functional, and regulatory properties.

Structural and Functional Differences

Compound Structure Modifications Coenzyme Activity Key Roles Inhibitory Effects
PLP Aldehyde group + phosphate at C5' Active coenzyme Transamination, decarboxylation Inhibits ribonucleotide reductase , glucocorticoid receptor-DNA binding
PMP Amino group + phosphate at C5' Intermediate Aminotransferase reactions None reported
PNP Hydroxymethyl group + phosphate at C5' Precursor Converted to PLP via PNPO No activation of decarboxylases
Pyridoxal Aldehyde group (no phosphate) Weak activity Substrate for PLP synthesis Less effective in receptor systems
Pyridoxine Hydroxymethyl group (no phosphate) Inactive Dietary precursor No inhibition of enzymes

Key Findings :

  • Catalytic Specificity: PLP is indispensable for decarboxylases (e.g., arginine decarboxylase) and aminotransferases (e.g., aspartate aminotransferase), while PMP and PNP lack coenzyme activity in these systems . For example, pyridoxal phosphate N-oxide—a structural analogue—binds to glutamate decarboxylase but restores only 29% activity compared to PLP .
  • Structural Requirements : The phosphate group at C5' and the aldehyde group at C4 are critical for PLP’s function. Modifications (e.g., 3-O-methylation or homophosphate substitution) reduce binding affinity and catalytic efficiency .

Metabolic Roles and Regulation

  • Biosynthesis: PN and PM are phosphorylated to PNP/PMP and oxidized to PLP by PNPO. This pathway is tightly regulated, as PLP levels influence amino acid metabolism and cellular homeostasis .
  • pH Sensitivity: PLP-dependent enzymes, such as branched-chain aminotransferases, show reduced activity at pH 6.5, highlighting environmental sensitivity absent in non-phosphorylated vitamers .

Unique Inhibitory Properties

  • Enzyme Inhibition : PLP inhibits ribonucleotide reductase by forming a Schiff base with lysine residues at regulatory sites, whereas pyridoxal and pyridoxamine lack this capability .

Research Advancements and Implications

  • Enzyme Engineering: PLP-dependent catalytic antibodies have been designed using coenzyme-substrate analogs, mimicking natural enzymes for biotechnological applications .
  • Clinical Relevance : Mutations in PLP-binding enzymes (e.g., PNPO) cause severe neurological disorders, emphasizing the need for PLP supplementation in deficiency states .
  • Structural Insights : X-ray crystallography of PLP-dependent enzymes (e.g., tryptophan synthase) reveals conserved binding motifs (e.g., S-T-H-K-L-L) and substrate-channeling mechanisms .

Biological Activity

Pyridoxal phosphate (PLP), the active form of vitamin B6, is a vital coenzyme involved in numerous biological processes, including amino acid metabolism, neurotransmitter synthesis, and cellular signaling. This article explores the biological activity of PLP, highlighting its enzymatic roles, clinical implications, and recent research findings.

1. Enzymatic Functions of this compound

PLP functions as a cofactor in various enzymatic reactions, primarily involving amino acids. The following table summarizes key enzymatic activities associated with PLP:

Enzyme Substrate Product Biological Significance
Aromatic L-amino acid decarboxylase5-Hydroxytryptophan (5-HTP)Serotonin (5-HT)Regulates mood and behavior; implicated in depression.
L-Histidine decarboxylaseHistidineHistamineInvolved in immune response and gastric acid secretion.
Glutamic acid decarboxylase (GAD)GlutamateGABAMajor inhibitory neurotransmitter; crucial for brain function.
Ornithine carboxylaseOrnithineCitrullineImportant for urea cycle and nitrogen metabolism.

PLP's role in these enzymatic reactions underscores its importance in neurotransmitter synthesis and metabolic pathways, which are critical for maintaining neurological health and metabolic balance.

2.1 Pyridoxine-Dependent Epilepsy

A notable case study involved a 37-year-old male diagnosed with pyridoxine-dependent epilepsy (PDE). The patient exhibited frequent epileptic spasms unresponsive to conventional antiepileptic medications but showed dramatic improvement following intravenous administration of pyridoxine. This case illustrates the critical role of PLP in managing certain forms of epilepsy, particularly those linked to vitamin B6 metabolism disorders .

2.2 PLP in Hormone Regulation

Research indicates that PLP inhibits cell proliferation and hormone secretion in pituitary cells. A study demonstrated that treatment with PLP reduced prolactin (PRL) secretion by up to 70% and induced apoptosis in pituitary tumor cells . These findings suggest potential therapeutic applications of PLP in treating hormone-secreting pituitary adenomas.

3. Research Findings on Biological Activity

Recent studies have expanded our understanding of PLP's biological activity:

  • Chaperone Role : PLP has been shown to assist in the proper folding of certain proteins, acting as a chaperone for enzymes that require it for optimal function. This role is particularly significant for patients with genetic mutations affecting enzyme stability .
  • Cancer Prognosis : A study investigated the relationship between serum levels of PLP and colorectal cancer survival. Higher PLP levels were correlated with improved overall survival rates among patients, indicating its potential as a prognostic biomarker .

PLP participates in biochemical reactions through the formation of a Schiff base with amino acids, facilitating various transformations essential for metabolic processes. Its electrophilic nature enhances substrate reactivity, making it a crucial player in enzymatic catalysis.

5. Conclusion

This compound is an essential coenzyme with diverse biological activities that significantly impact human health. Its roles extend beyond simple coenzymatic functions to include regulatory effects on neurotransmitter synthesis, cell proliferation, and protein folding. Ongoing research continues to uncover the therapeutic potential of PLP in various clinical contexts, particularly in neurology and endocrinology.

Properties

IUPAC Name

(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate
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InChI

InChI=1S/C8H10NO6P/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h2-3,11H,4H2,1H3,(H2,12,13,14)
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InChI Key

NGVDGCNFYWLIFO-UHFFFAOYSA-N
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Canonical SMILES

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O
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Molecular Formula

C8H10NO6P
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DSSTOX Substance ID

DTXSID4048351
Record name Pyridoxal phosphate
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Molecular Weight

247.14 g/mol
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Physical Description

Light yellow powder; [Acros Organics MSDS], Solid
Record name Pyridoxal 5-phosphate
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Solubility

Appreciable, 28 mg/mL
Record name Pyridoxal phosphate
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CAS No.

54-47-7
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Melting Point

255 °C
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Synthesis routes and methods

Procedure details

Synthesis of (2E)-4-amino-N-[(2R,3R,5S,6S)-6-{(2E,4E)-5-[(3S,5S,7S)-7-(2-amino-2-oxoethyl)-1,6-dioxaspiro[2.5]oct-5-yl]-3-methylpenta-2,4-dien-1-yl}-2,5-dimethyltetrahydro-2H-pyran-3-yl]pent-2-enamide (#B271) and (2Z)-4-amino-N-[(2R,3R,5S,6S)-6-{(2E,4E)-5-[(3S,5S,7S)-7-(2-amino-2-oxoethyl)-1,6-dioxaspiro[2.5]oct-5-yl]-3-methylpenta-2,4-dien-1-yl}-2,5-dimethyltetrahydro-2H-pyran-3-yl]pent-2-enamide (#B272): To 100 mM sodium phosphate buffer pH 7.4 (3.57 ml) were added #B129 (7 mg, in 0.23 ml DMSO, 1 eq.), isopropylamine (1.475 ml of a 1 M solution made in phosphate buffer pH 3, giving a solution of pH ˜7, 100 eq.), pyridoxal phosphate (0.295 ml of a 50 mM solution in phosphate buffer pH 7.4, 1 eq.), and ATA-P2-B01 enzyme preparation (33 mg, in 0.33 ml phosphate buffer pH 7.4, Codexis, lot #D11134, R-selective for acetophenone). After incubation at 30° C., 200 rpm for 19 hours, pH was adjusted to ˜12 with sodium hydroxide and the reaction was extracted seven times with equal volume of ethylacetate. The solvent was evaporated under reduced pressure, the residue resuspended in 0.25 ml acetonitrile/water 1:1, filtered and purified by reverse phase chromatography in a total of 10 runs (Method I). The fractions with retention time of 10 and 13 min were collected and neutralized with ammonium hydroxide before freeze-drying to afford #B271 and #B272, respectively, as white solids.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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